molecular formula C10H10BrNO B14908928 6-Bromo-2,2-dimethylindolin-3-one

6-Bromo-2,2-dimethylindolin-3-one

Cat. No.: B14908928
M. Wt: 240.10 g/mol
InChI Key: ZDRXXZODMQCMEA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethylindolin-3-one typically involves the bromination of 2,2-dimethylindolin-3-one. One common method includes the use of bromine in an organic solvent such as dichloromethane under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,2-dimethylindolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2,2-dimethylindolin-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylindolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 6-Bromo-3,3-dimethylindolin-2-one
  • 6-Bromo-1,3,3-trimethylindolin-2-one
  • 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

Comparison: 6-Bromo-2,2-dimethylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-1H-indol-3-one

InChI

InChI=1S/C10H10BrNO/c1-10(2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3

InChI Key

ZDRXXZODMQCMEA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(N1)C=C(C=C2)Br)C

Origin of Product

United States

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